2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220018-71-2
VCID: VC2686216
InChI: InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H
SMILES: C=CCOCCOCCC1CCCCN1.Cl
Molecular Formula: C12H24ClNO2
Molecular Weight: 249.78 g/mol

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

CAS No.: 1220018-71-2

Cat. No.: VC2686216

Molecular Formula: C12H24ClNO2

Molecular Weight: 249.78 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride - 1220018-71-2

Specification

CAS No. 1220018-71-2
Molecular Formula C12H24ClNO2
Molecular Weight 249.78 g/mol
IUPAC Name 2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H
Standard InChI Key QVHXOZKVHFSHII-UHFFFAOYSA-N
SMILES C=CCOCCOCCC1CCCCN1.Cl
Canonical SMILES C=CCOCCOCCC1CCCCN1.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a piperidine derivative registered in chemical databases with distinctive identification parameters. This compound has been assigned PubChem CID 56830008 and possesses a molecular weight of 249.78 g/mol according to computations performed by PubChem 2.1 . The compound was first created in chemical databases on March 8, 2012, with the most recent modification to its entry occurring on April 5, 2025 .

Structural Characteristics

The molecular structure of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride consists of a piperidine ring with a substitution at the 2-position. This substitution comprises a chain of two ethoxy groups, terminated by an allyloxy functionality. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The parent compound is identified as 2-[2-(2-Prop-2-enoxyethoxy)ethyl]piperidine with PubChem CID 56830009 . Both 2D structural depictions and 3D conformational models are available for this compound, allowing researchers to visualize its spatial arrangement and potential interaction points.

Nomenclature Variants

The compound is known by several synonyms in chemical literature, reflecting different naming conventions and structural interpretations. These include:

  • 1220018-71-2 (CAS Registry Number)

  • 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidinehydrochloride

  • 2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride

  • 2-(2-(2-(Allyloxy)ethoxy)ethyl)piperidine hydrochloride

Each of these names refers to the same chemical entity but emphasizes different aspects of its molecular structure or follows different chemical nomenclature conventions.

Comparative Analysis with Structural Analogs

Relationship to 2-[2-(Allyloxy)ethyl]piperidine hydrochloride

A structurally related compound, 2-[2-(Allyloxy)ethyl]piperidine hydrochloride (CAS: 1219949-06-0), shares significant structural similarities but differs in the length of the connecting chain between the piperidine ring and the allyloxy functionality. This analog has a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 205.7249 g/mol . The structural difference results in distinct chemical properties and potentially different biochemical interactions for each compound.

Comparison with 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride

Another analog, 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride (CAS: 1220033-17-9), represents a positional isomer with the substituent attached at the 4-position of the piperidine ring rather than the 2-position. This compound has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . The difference in substitution position significantly alters the three-dimensional structure and potentially the reactivity profile of the molecule.

Structural Comparison with 3-Position Analog

The search results also reference 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, which represents another positional isomer of our target compound . This isomer features the substituent chain at the 3-position of the piperidine ring, creating a distinct spatial arrangement that may influence its chemical behavior and biological activity profile.

CompoundSupplierProduct NumberQuantityPrice (USD)Reference
2-[2-(Allyloxy)ethyl]piperidine HClMatrix Scientific049826500mg$237
2-[2-(Allyloxy)ethyl]piperidine HClMatrix Scientific0498262.5g$720
2-[2-(Allyloxy)ethyl]piperidine HClAK Scientific1420AD500mg$369
4-[2-(Allyloxy)ethoxy]piperidine HClMatrix Scientific050634500mg$237
4-[2-(Allyloxy)ethoxy]piperidine HClMatrix Scientific0506342.5g$720

This price comparison demonstrates the significant commercial value of these specialty chemicals and suggests that our target compound would likely be priced in a similar range.

Chemical Reactivity and Stability

Structural Reactivity

The chemical structure of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride suggests several potential reactive sites. The allyl group contains a carbon-carbon double bond that can participate in addition reactions. The ether linkages (ethoxy groups) may be susceptible to cleavage under acidic conditions. The piperidine nitrogen, although protonated in the hydrochloride salt form, represents a basic center that can participate in acid-base reactions when deprotonated.

Stability Considerations

Research Applications and Significance

Synthetic Organic Chemistry

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride may serve as a valuable building block in organic synthesis. The presence of both a piperidine ring and an allyl group provides multiple handles for further functionalization. The compound could be utilized in the construction of more complex molecular architectures through selective reactions at either the allyl group or the piperidine nitrogen.

Materials Science Applications

The functionality present in 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, particularly the reactive allyl group, may make it useful in materials science applications. The compound could potentially serve as a monomer or modifier in polymerization reactions, contributing unique properties to resulting materials.

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